Dihydrosterculic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

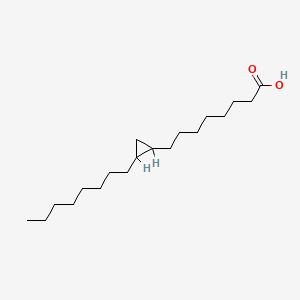

Dihydrosterculic acid is a cyclopropane fatty acid, which is a type of fatty acid containing a cyclopropane ring. It is found in various plants, particularly in the genus Sterculia. This compound is known for its unique structure and properties, which make it a subject of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dihydrosterculic acid typically involves the cyclopropanation of oleic acid. This process can be achieved through the use of cyclopropane-fatty-acyl-phospholipid synthase enzymes, which facilitate the formation of the cyclopropane ring. The reaction conditions often include the use of electrophilic methylation with S-adenosyl methionine to create a reactive intermediate, followed by cyclization via loss of a proton .

Industrial Production Methods: Industrial production of this compound can be achieved through the recombinant expression of cyclopropane fatty acid synthases in plants. For instance, expressing these enzymes in Nicotiana benthamiana leaves has been shown to accumulate significant amounts of this compound .

化学反応の分析

Types of Reactions: Dihydrosterculic acid undergoes various chemical reactions, including:

Hydrogenation: Converts this compound to saturated mid-chain branched fatty acids, which are valuable in the petrochemical industry.

Oxidation: Can lead to the formation of different oxidized products, depending on the conditions and reagents used.

Common Reagents and Conditions:

Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or platinum.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products:

Hydrogenation: Produces saturated mid-chain branched fatty acids.

Oxidation: Results in various oxidized derivatives of this compound.

科学的研究の応用

Dihydrosterculic acid has numerous applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other cyclopropane-containing compounds.

Biology: Studied for its role in plant metabolism and its effects on cellular processes.

作用機序

The mechanism of action of dihydrosterculic acid involves its interaction with various molecular targets and pathways. One of the primary mechanisms is the inhibition of stearoyl-CoA desaturase, an enzyme involved in the biosynthesis of monounsaturated fatty acids. This inhibition can lead to changes in cellular membrane physiology and signaling, affecting various physiological processes .

類似化合物との比較

Sterculic Acid: Another cyclopropane fatty acid found in the same plant genus.

Lactobacillic Acid: A cyclopropane fatty acid produced by lactic acid bacteria, known for its role in strengthening bacterial membranes.

Uniqueness: Dihydrosterculic acid is unique due to its specific cyclopropane ring structure, which imparts distinct chemical and physical properties. Its ability to be converted into valuable industrial products through hydrogenation further distinguishes it from other similar compounds .

生物活性

Dihydrosterculic acid (DHSA) is a cyclopropyl fatty acid predominantly found in cottonseed oil and has garnered attention for its potential biological activities. This article explores the biological effects of DHSA, focusing on its metabolic impacts, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl structure, which contributes to its distinctive biochemical properties. The molecular formula of DHSA is C18H34O2, and it is typically represented as follows:

1. Inhibition of Desaturase Activity

Research indicates that DHSA suppresses the activity of stearoyl-CoA desaturase-1 (SCD1), an enzyme crucial for the synthesis of monounsaturated fatty acids from saturated fatty acids. This inhibition may lead to alterations in lipid metabolism, impacting overall metabolic health.

2. PPARδ Activation

This compound has been shown to increase the expression and activity of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor involved in fatty acid oxidation and energy metabolism. This effect was observed in studies where mice fed a diet enriched with cottonseed oil exhibited elevated PPARδ levels in the liver .

Animal Studies

A significant study investigated the effects of DHSA on high-fat-fed mice. The findings revealed that:

- Mice consuming a cottonseed oil-enriched diet showed improved liver metabolomic profiles compared to those on saturated fat diets.

- There was a notable suppression of SCD1 activity, which correlated with increased PPARδ expression in the liver .

Human Studies

In human dietary studies, DHSA was detected in plasma fatty acid profiles, indicating its bioavailability and potential metabolic effects. The concentration of DHSA was measured at various time points during dietary interventions, highlighting its role in modulating lipid profiles .

Case Study 1: Metabolomic Analysis

A controlled study assessed the impact of dietary DHSA on lipid metabolism in dairy sheep. Results indicated that DHSA consumption led to significant changes in the synthesis of cis-9 18:1 and cis-9, trans-11 18:2 fatty acids, suggesting a direct influence on desaturation processes within the body .

Case Study 2: Inflammation Modulation

Another study explored the anti-inflammatory properties of DHSA, demonstrating its potential to antagonize inflammation pathways mediated by 7-ketocholesterol. This suggests that DHSA may have therapeutic implications for conditions characterized by chronic inflammation .

Data Summary

The following table summarizes key findings from studies on this compound:

特性

CAS番号 |

5711-28-4 |

|---|---|

分子式 |

C19H36O2 |

分子量 |

296.5 g/mol |

IUPAC名 |

8-(2-octylcyclopropyl)octanoic acid |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) |

InChIキー |

PDXZQLDUVAKMBQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1CC1CCCCCCCC(=O)O |

正規SMILES |

CCCCCCCCC1CC1CCCCCCCC(=O)O |

同義語 |

9,10-methyleneoctadecanoic acid cis-9,10-methyleneoctadecanoic acid dihydrosterculic acid dihydrosterculic acid, (cis)-isomer dihydrosterculic acid, (trans)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。